molecular formula C20H16Na2O4 B580478 Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate CAS No. 82767-90-6

Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate

Cat. No.: B580478
CAS No.: 82767-90-6
M. Wt: 366.3 g/mol
InChI Key: HYTWSZKAHPYXCU-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Anthracene-9,10-dipropionic acid disodium salt is typically synthesized through a multi-step chemical process. The synthesis begins with the preparation of anthracene-9,10-dipropionic acid, which is then converted to its disodium salt form. The reaction conditions often involve the use of solvents such as methanol and water, and the process is carried out under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of anthracene-9,10-dipropionic acid disodium salt involves large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. The compound is purified through crystallization and filtration techniques to achieve a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

Anthracene-9,10-dipropionic acid disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .

Mechanism of Action

The primary mechanism of action of anthracene-9,10-dipropionic acid disodium salt involves its ability to generate singlet oxygen upon exposure to light. This singlet oxygen can then react with various biological molecules, leading to oxidative stress and other effects. The compound targets molecular pathways involving reactive oxygen species and is used to study these pathways in detail .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anthracene-9,10-dipropionic acid disodium salt is unique due to its high solubility in water and its ability to act as a singlet oxygen sensitizer. This makes it particularly useful in aqueous environments and in studies involving oxidative stress and photodynamic therapy .

Properties

IUPAC Name

disodium;3-[10-(2-carboxylatoethyl)anthracen-9-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4.2Na/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17;;/h1-8H,9-12H2,(H,21,22)(H,23,24);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTWSZKAHPYXCU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
Reactant of Route 2
Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
Reactant of Route 3
Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
Reactant of Route 4
Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
Reactant of Route 5
Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
Reactant of Route 6
Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate

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